molecular formula C11H12ClNO3 B14092696 Ethyl 3-chloro-2-methyl-4-oxo-2,4,5,6-tetrahydrocyclopenta[c]pyrrole-1-carboxylate

Ethyl 3-chloro-2-methyl-4-oxo-2,4,5,6-tetrahydrocyclopenta[c]pyrrole-1-carboxylate

Cat. No.: B14092696
M. Wt: 241.67 g/mol
InChI Key: FIYAONAOVVZNPP-UHFFFAOYSA-N
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Description

Ethyl 3-chloro-2-methyl-4-oxo-2,4,5,6-tetrahydrocyclopenta[c]pyrrole-1-carboxylate is a complex organic compound with a unique structure that includes a cyclopenta[c]pyrrole ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-chloro-2-methyl-4-oxo-2,4,5,6-tetrahydrocyclopenta[c]pyrrole-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the cyclization of appropriate precursors under acidic or basic conditions, followed by chlorination and esterification reactions. The reaction conditions often require careful control of temperature, pH, and solvent choice to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control systems ensures consistent quality and efficiency. Industrial methods may also incorporate green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-chloro-2-methyl-4-oxo-2,4,5,6-tetrahydrocyclopenta[c]pyrrole-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

    Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions such as temperature, solvent, and reaction time are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

Ethyl 3-chloro-2-methyl-4-oxo-2,4,5,6-tetrahydrocyclopenta[c]pyrrole-1-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Ethyl 3-chloro-2-methyl-4-oxo-2,4,5,6-tetrahydrocyclopenta[c]pyrrole-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Ethyl 3-chloro-2-methyl-4-oxo-2,4,5,6-tetrahydrocyclopenta[c]pyrrole-1-carboxylate can be compared with similar compounds such as:

  • Ethyl 3-chloro-2-methyl-4-oxo-2,4,5,6-tetrahydrocyclopenta[b]pyrrole-1-carboxylate
  • Ethyl 3-chloro-2-methyl-4-oxo-2,4,5,6-tetrahydrocyclopenta[d]pyrrole-1-carboxylate

These compounds share similar structural features but differ in the position of the chlorine atom or the ring system. The unique structure of this compound contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C11H12ClNO3

Molecular Weight

241.67 g/mol

IUPAC Name

ethyl 3-chloro-2-methyl-4-oxo-5,6-dihydrocyclopenta[c]pyrrole-1-carboxylate

InChI

InChI=1S/C11H12ClNO3/c1-3-16-11(15)9-6-4-5-7(14)8(6)10(12)13(9)2/h3-5H2,1-2H3

InChI Key

FIYAONAOVVZNPP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C2CCC(=O)C2=C(N1C)Cl

Origin of Product

United States

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